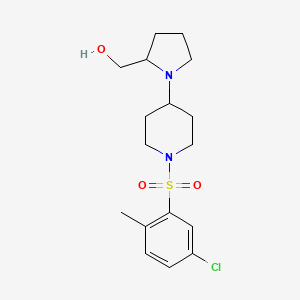

(1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

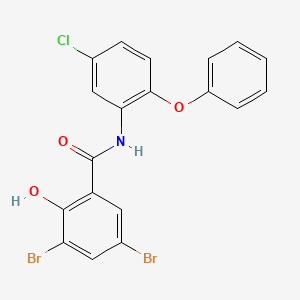

“(1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

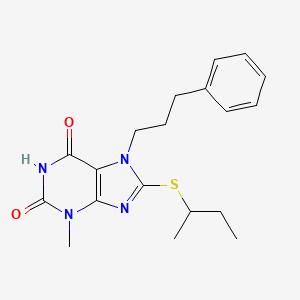

Molecular Structure Analysis

The molecular formula of the compound is C17H25ClN2O3S, and it has a molecular weight of 372.91.

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

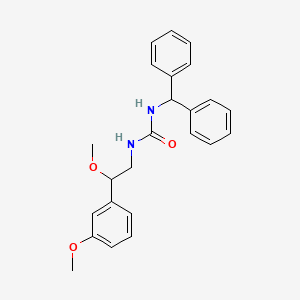

- The synthesis of compounds closely related to the specified chemical structure often involves the condensation of piperidin-4-yl methanol with various sulfonyl chlorides in the presence of a base, showcasing a method to introduce sulfonyl groups to the piperidin-4-yl moiety. These procedures are confirmed by spectroscopic techniques and, in some cases, X-ray crystallography, revealing details such as the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom (Girish et al., 2008), (Benakaprasad et al., 2007).

Chemical Rearrangements and Reactions

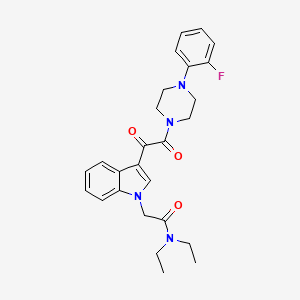

- Research into the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from amino alcohols with vinyl sulfones has provided insight into the complex chemical behavior of related structures. These studies highlight the versatility of the compound's core structure for synthesizing substituted pyrrolidines and exploring the migration of methyl groups during chemical reactions, which could be pivotal for the development of novel synthetic strategies (Back et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

[1-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3S/c1-13-4-5-14(18)11-17(13)24(22,23)19-9-6-15(7-10-19)20-8-2-3-16(20)12-21/h4-5,11,15-16,21H,2-3,6-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXSYWFQYRFOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2631871.png)

![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)

![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)

![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)

![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)